molecular formula C26H20N2O5 B11693058 17-(4-Methoxy-2-nitrophenyl)-1-methyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)

17-(4-Methoxy-2-nitrophenyl)-1-methyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)

Cat. No.: B11693058
M. Wt: 440.4 g/mol
InChI Key: FJFOMXZIHIXXFR-UHFFFAOYSA-N
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Description

17-(4-Methoxy-2-nitrophenyl)-1-methyl-17-azapentacyclo[6650~2,7~0~9,14~0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione is a complex organic compound with a unique pentacyclic structure This compound is characterized by its multiple fused rings and the presence of functional groups such as methoxy, nitro, and azapentacyclo

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 17-(4-methoxy-2-nitrophenyl)-1-methyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione typically involves multi-step organic reactions. One common approach is the acetylation of 4-methoxy-2-nitroaniline using acetic anhydride in an acetic acid solvent . The reaction is carried out at room temperature for an extended period to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes precise control of temperature, solvent choice, and reaction time. The use of catalysts and purification techniques such as recrystallization or chromatography may also be employed.

Types of Reactions:

    Oxidation: The nitro group in the compound can undergo reduction reactions to form amino derivatives.

    Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst to convert the nitro group to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products:

    Reduction: Formation of 4-amino-2-methylaniline derivatives.

    Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as a precursor in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: Research into the biological activity of this compound includes its potential use as a pharmacophore in drug design. Its structural features may interact with biological targets, leading to potential therapeutic applications.

Medicine: The compound’s derivatives are studied for their potential medicinal properties, including anti-inflammatory and analgesic effects.

Industry: In the industrial sector, the compound is used in the development of advanced materials and as a chemical intermediate in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 17-(4-methoxy-2-nitrophenyl)-1-methyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo biotransformation to form reactive intermediates that interact with cellular components. The methoxy group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes.

Comparison with Similar Compounds

    4-Methoxy-2-nitroaniline: A simpler compound with similar functional groups but lacking the complex pentacyclic structure.

    4-Acetamido-3-nitroanisole: Another compound with a methoxy and nitro group but with different structural features.

Uniqueness: The uniqueness of 17-(4-methoxy-2-nitrophenyl)-1-methyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione lies in its pentacyclic structure, which imparts distinct chemical and physical properties. This structure allows for unique interactions with biological targets and makes it a valuable compound in synthetic chemistry.

Properties

Molecular Formula

C26H20N2O5

Molecular Weight

440.4 g/mol

IUPAC Name

17-(4-methoxy-2-nitrophenyl)-1-methyl-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione

InChI

InChI=1S/C26H20N2O5/c1-26-17-9-5-3-7-15(17)21(16-8-4-6-10-18(16)26)22-23(26)25(30)27(24(22)29)19-12-11-14(33-2)13-20(19)28(31)32/h3-13,21-23H,1-2H3

InChI Key

FJFOMXZIHIXXFR-UHFFFAOYSA-N

Canonical SMILES

CC12C3C(C(C4=CC=CC=C41)C5=CC=CC=C25)C(=O)N(C3=O)C6=C(C=C(C=C6)OC)[N+](=O)[O-]

Origin of Product

United States

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